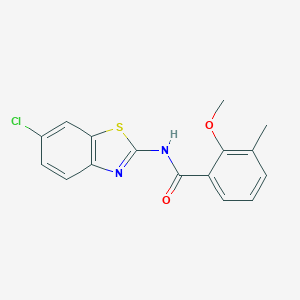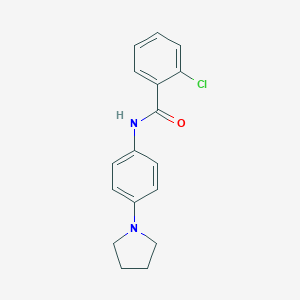
2-(2-Pyridinylsulfanyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Pyridinylsulfanyl)nicotinic acid, also known as PSNA, is a chemical compound that belongs to the family of nicotinic acid derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
2-(2-Pyridinylsulfanyl)nicotinic acid acts as an agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Upon binding to the receptor, 2-(2-Pyridinylsulfanyl)nicotinic acid induces a conformational change that opens the channel and allows the influx of cations, such as calcium and sodium, into the cell. This leads to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
2-(2-Pyridinylsulfanyl)nicotinic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. In animal models, 2-(2-Pyridinylsulfanyl)nicotinic acid has been found to reduce inflammation and oxidative stress, as well as inhibit tumor growth. In vitro studies have also demonstrated that 2-(2-Pyridinylsulfanyl)nicotinic acid can induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Pyridinylsulfanyl)nicotinic acid in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This allows for precise modulation of the receptor and its downstream signaling pathways. However, one limitation is the potential for off-target effects, as 2-(2-Pyridinylsulfanyl)nicotinic acid may also interact with other nicotinic acetylcholine receptors or ion channels.
Orientations Futures
There are several future directions for the study of 2-(2-Pyridinylsulfanyl)nicotinic acid. One area of interest is the development of 2-(2-Pyridinylsulfanyl)nicotinic acid-based drugs for the treatment of various diseases, including inflammation, cancer, and neurodegenerative disorders. Another direction is the exploration of the structure and function of the α7 nicotinic acetylcholine receptor and its role in physiological processes. Additionally, further research is needed to elucidate the potential side effects and toxicity of 2-(2-Pyridinylsulfanyl)nicotinic acid in vivo.
Méthodes De Synthèse
2-(2-Pyridinylsulfanyl)nicotinic acid can be synthesized through a variety of methods, including the reaction of 2-bromopyridine with sodium thiocyanate and subsequent hydrolysis, or the reaction of 2-chloronicotinic acid with thionyl chloride and sodium sulfide. The purity and yield of 2-(2-Pyridinylsulfanyl)nicotinic acid can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
2-(2-Pyridinylsulfanyl)nicotinic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(2-Pyridinylsulfanyl)nicotinic acid has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In pharmacology, 2-(2-Pyridinylsulfanyl)nicotinic acid has been found to act as a potent agonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning, memory, and inflammation. In biochemistry, 2-(2-Pyridinylsulfanyl)nicotinic acid has been used as a tool to study the structure and function of nicotinic acetylcholine receptors.
Propriétés
Formule moléculaire |
C11H8N2O2S |
|---|---|
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
2-pyridin-2-ylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2S/c14-11(15)8-4-3-7-13-10(8)16-9-5-1-2-6-12-9/h1-7H,(H,14,15) |
Clé InChI |
ALAPRQXKCRBYQF-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SC2=C(C=CC=N2)C(=O)O |
SMILES canonique |
C1=CC=NC(=C1)SC2=C(C=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246029.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-naphthamide](/img/structure/B246034.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)
![N-{4-[(3-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B246036.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)
![2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246039.png)




![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)
![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246049.png)
![2-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B246051.png)